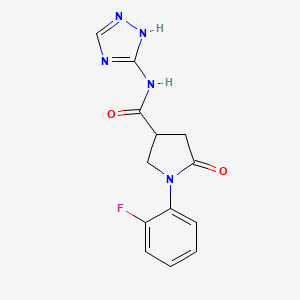

1-(2-fluorophenyl)-5-oxo-N-(4H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide

Descripción

1-(2-Fluorophenyl)-5-oxo-N-(4H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide is a synthetic small molecule featuring a pyrrolidine-3-carboxamide core substituted with a 2-fluorophenyl group at the 1-position and a 4H-1,2,4-triazol-3-yl moiety at the carboxamide nitrogen.

Propiedades

IUPAC Name |

1-(2-fluorophenyl)-5-oxo-N-(1H-1,2,4-triazol-5-yl)pyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN5O2/c14-9-3-1-2-4-10(9)19-6-8(5-11(19)20)12(21)17-13-15-7-16-18-13/h1-4,7-8H,5-6H2,(H2,15,16,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFTBSFKEYGQJFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2F)C(=O)NC3=NC=NN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(2-fluorophenyl)-5-oxo-N-(4H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the pyrrolidine ring, followed by the introduction of the fluorophenyl group and the triazole moiety. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Análisis De Reacciones Químicas

1-(2-fluorophenyl)-5-oxo-N-(4H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Cyclization: The compound can undergo cyclization reactions to form cyclic derivatives, which may exhibit different chemical and biological properties.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Anticancer Activity

Research has shown that compounds containing the triazole moiety exhibit promising anticancer properties. For instance, derivatives of triazoles have been synthesized and evaluated for their efficacy against various cancer cell lines. In a study, compounds similar to 1-(2-fluorophenyl)-5-oxo-N-(4H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) and colon carcinoma (HCT-116) with IC50 values ranging from 6.2 μM to 43.4 μM .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Triazole derivatives have shown effectiveness against a range of bacterial and fungal pathogens. For example, studies indicate that certain triazole-based compounds exhibit comparable antibacterial activity to established antibiotics like chloramphenicol and antifungal activity similar to fluconazole .

Antiviral Effects

Triazoles are known to interfere with viral replication mechanisms. Some derivatives have been tested for their ability to inhibit the replication of viruses such as HIV and hepatitis C. The mechanism often involves the inhibition of enzymes critical for viral lifecycle progression .

Agricultural Applications

Fungicides

The compound's antifungal properties make it a candidate for agricultural applications as a fungicide. Research indicates that triazole derivatives can effectively control plant-pathogenic fungi, thus protecting crops from diseases. For instance, prothioconazole, a known triazole fungicide, has been used in commercial formulations for treating various fungal infections in crops .

Plant Growth Regulators

Certain triazole compounds are also being explored as plant growth regulators due to their ability to influence hormonal pathways in plants. This application could enhance crop yields and improve resistance to environmental stresses .

Material Science Applications

Polymer Chemistry

In material science, the incorporation of triazole units into polymer matrices has been studied for developing materials with enhanced thermal stability and mechanical properties. The unique properties of triazoles can lead to innovative applications in coatings and adhesives .

Case Study 1: Anticancer Activity

A series of synthesized triazole derivatives were screened against multiple cancer cell lines. Compound A exhibited an IC50 value of 27.3 μM against T47D breast cancer cells, highlighting the potential of triazole-containing compounds in cancer therapy .

Case Study 2: Antifungal Efficacy

In agricultural trials, a formulation containing a triazole derivative demonstrated over 80% efficacy in controlling powdery mildew in cucumbers compared to untreated controls. This suggests promising applications in crop protection .

Mecanismo De Acción

The mechanism of action of 1-(2-fluorophenyl)-5-oxo-N-(4H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparación Con Compuestos Similares

Key Observations:

Aryl Group Position : The target compound’s 2-fluorophenyl group differs from the 4-fluorophenyl or 4-fluorobenzyl substituents in analogs . Ortho-substitution may sterically hinder interactions or alter electron distribution compared to para-substituted derivatives.

Heterocyclic Amide Moieties: The 4H-1,2,4-triazole in the target compound offers two adjacent nitrogen atoms for hydrogen bonding, contrasting with the sulfur-containing 1,3,4-thiadiazole (electron-withdrawing, enhancing metabolic resistance) or the pyridine (basic nitrogen for solubility modulation) .

Physicochemical and Pharmacokinetic Implications

- Lipophilicity : The 2-fluorophenyl group in the target compound likely increases logP compared to 4-fluorophenyl analogs due to reduced polarity. Thiadiazole and pyridine substituents may further modulate logP .

- Solubility : Pyridine-containing analogs () may exhibit higher aqueous solubility at physiological pH due to the basic nitrogen, whereas triazoles and thiadiazoles rely on hydrogen-bonding capacity .

- Metabolic Stability : Thiadiazoles () are less prone to oxidative metabolism than furyl or triazole groups, suggesting the target compound may require structural optimization for in vivo stability .

Actividad Biológica

1-(2-fluorophenyl)-5-oxo-N-(4H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure

The compound features a pyrrolidine ring, a triazole moiety, and a fluorophenyl group. Its structural formula is represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The triazole ring is known for its role in modulating enzyme activity and receptor interactions, which can lead to various pharmacological effects. The mechanism may involve:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : It may act as an antagonist or agonist at specific receptors, altering cellular signaling pathways.

Biological Activity

Research has indicated that 1-(2-fluorophenyl)-5-oxo-N-(4H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structures possess significant antimicrobial properties. For instance:

- In vitro studies demonstrated effective inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli.

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound reveal promising results:

- Cell Viability Assays : The compound exhibited cytotoxic effects on various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549), with IC50 values indicating potent activity.

Anti-inflammatory Effects

In vitro studies suggest that the compound may also exhibit anti-inflammatory properties by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

Several case studies have explored the efficacy of triazole derivatives similar to 1-(2-fluorophenyl)-5-oxo-N-(4H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide:

- Study on Antitumor Activity : A study published in MDPI reported that triazole derivatives showed significant antitumor activity by inducing apoptosis in cancer cells through caspase activation pathways .

- Antimicrobial Properties : Another investigation highlighted the antimicrobial efficacy of triazole compounds against resistant bacterial strains, suggesting that modifications to the triazole structure could enhance potency .

- Pharmacokinetic Studies : Research has also focused on the pharmacokinetic properties of similar compounds, indicating favorable absorption and distribution profiles in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.